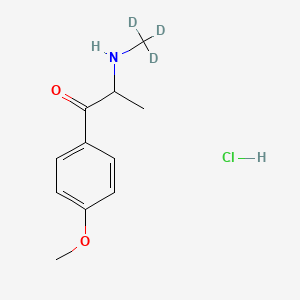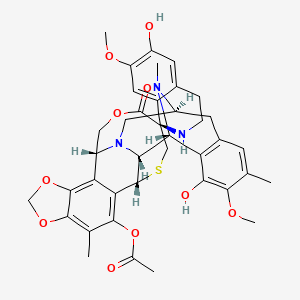
(Z)-nonacos-20-en-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-nonacos-20-en-12-one is an organic compound that belongs to the class of long-chain alkenones It is characterized by a nonacosane backbone with a double bond at the 20th carbon and a ketone functional group at the 12th carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-nonacos-20-en-12-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain alkenes and ketones.
Formation of the Double Bond: The double bond at the 20th carbon is introduced through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde.
Ketone Formation: The ketone functional group at the 12th carbon is introduced through oxidation reactions, such as the use of Jones reagent or PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Catalytic Hydrogenation: To selectively reduce other functional groups while preserving the double bond.
Column Chromatography: For purification of the final product to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-nonacos-20-en-12-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The ketone group can participate in nucleophilic addition reactions, forming alcohols or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Grignard reagents (RMgX) for nucleophilic addition to the ketone group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Alcohols and other derivatives.
Aplicaciones Científicas De Investigación
(Z)-nonacos-20-en-12-one has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain alkenones and their reactivity.
Biology: Investigated for its potential role in biological membranes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (Z)-nonacos-20-en-12-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The double bond and ketone functional group play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-nonacos-20-en-12-one: The trans isomer of (Z)-nonacos-20-en-12-one, differing in the configuration of the double bond.
Nonacosane: A saturated hydrocarbon with a similar carbon backbone but lacking the double bond and ketone group.
Nonacosanone: A ketone with a similar carbon backbone but without the double bond.
Uniqueness
This compound is unique due to the presence of both a double bond and a ketone functional group, which confer distinct chemical and biological properties. Its specific configuration (Z) also differentiates it from its trans isomer (E), leading to different reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C29H56O |
|---|---|
Peso molecular |
420.8 g/mol |
Nombre IUPAC |
(Z)-nonacos-20-en-12-one |
InChI |
InChI=1S/C29H56O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h15-16H,3-14,17-28H2,1-2H3/b16-15- |
Clave InChI |
RRCYAZYOJVXDGQ-NXVVXOECSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-7-(2-deoxy-b-D-ribofuranosyl)-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B13445868.png)
![1-[7-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-2-methyl-4-isoquinolinyl]-cyclohexanol](/img/structure/B13445870.png)
![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)

![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)





![(6R,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B13445933.png)
![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)
